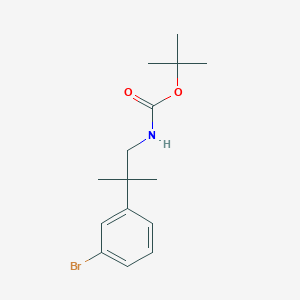
benzyl N-(isoquinolin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(isoquinolin-4-yl)carbamate is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.3 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(isoquinolin-4-yl)carbamate typically involves the reaction of isoquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Benzyl N-(isoquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
Benzyl N-(isoquinolin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of benzyl N-(isoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- Benzyl N-(isoquinolin-3-yl)carbamate
- Benzyl N-(isoquinolin-5-yl)carbamate
- Benzyl N-(isoquinolin-6-yl)carbamate
Uniqueness
Benzyl N-(isoquinolin-4-yl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC 名称 |
benzyl N-isoquinolin-4-ylcarbamate |
InChI |
InChI=1S/C17H14N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-11-18-10-14-8-4-5-9-15(14)16/h1-11H,12H2,(H,19,20) |
InChI 键 |
NPAZCCBZZQMCOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)


![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)





![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)


